molecular formula C13H11BrO B1523712 3-Bromo-5-(4-methylphenyl)phenol CAS No. 1261963-99-8

3-Bromo-5-(4-methylphenyl)phenol

Cat. No.: B1523712
CAS No.: 1261963-99-8
M. Wt: 263.13 g/mol
InChI Key: BGFXGGWENWFXGU-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-methylphenyl)phenol is a chemical compound with the molecular formula C7H7BrO . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group (an aromatic ring with a hydroxyl group) with bromine and methyl groups attached . The average mass of the molecule is 187.034 Da, and the monoisotopic mass is 185.968018 Da .


Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point of 61-62℃ and a boiling point of 249℃ . It has a density of 1.554 and a refractive index of 1.5772 . It is slightly soluble in water and chloroform .

Scientific Research Applications

Epigenetic Inhibition and Cancer Treatment

3-Bromo-5-(4-methylphenyl)phenol derivatives have shown potential in cancer treatment. Valente et al. (2012) identified specific derivatives as selective inhibitors for epigenetic enzymes PR-SET7 and EZH2. These compounds, notably 1,5-bis(3-bromo-4-methoxyphenyl)penta-1,4-dien-3-one 4, demonstrated significant effects in inducing cell death and differentiation in leukemia cells, suggesting their potential application in cancer therapeutics (Valente et al., 2012).

Anticancer and Antioxidant Properties

Bromophenol derivatives, including this compound, have been researched for their anticancer and antioxidant properties. Guo et al. (2018) synthesized a novel bromophenol derivative, BOS-102, demonstrating significant anticancer activities against lung cancer cells by inducing cell cycle arrest and apoptosis through the modulation of various cellular pathways (Guo et al., 2018). Additionally, Dong et al. (2022) synthesized bromophenol derivatives showing potent antioxidant and anticancer activities, highlighting their potential as therapeutic agents (Dong et al., 2022).

Antimicrobial and Biochemical Activities

Bromophenols, including this compound, have exhibited antimicrobial properties. Xu et al. (2003) isolated bromophenol compounds from the marine alga Rhodomela confervoides, showing moderate antibacterial activity against various bacterial strains (Xu et al., 2003). Additionally, the antioxidant activity of bromophenols has been documented, suggesting their role in preventing oxidative deterioration in food and other applications (Li et al., 2011).

Safety and Hazards

3-Bromo-5-(4-methylphenyl)phenol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this chemical .

Biochemical Analysis

Biochemical Properties

3-Bromo-5-(4-methylphenyl)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to altered metabolic activities . The nature of these interactions is primarily inhibitory, affecting the normal function of the enzymes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt normal cell signaling, leading to altered gene expression and metabolic activities . This disruption can result in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, inhibiting their activity. This inhibition can lead to changes in gene expression and enzyme activity, affecting various biochemical pathways . The binding interactions are primarily inhibitory, leading to a decrease in the activity of the target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term exposure to the compound can lead to persistent changes in cellular function, including altered gene expression and metabolic activities . These changes can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. High doses of the compound have been associated with toxic effects, including liver and kidney damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, affecting metabolic flux and metabolite levels . The compound can alter the normal metabolic activities, leading to changes in the levels of various metabolites. These changes can have significant effects on cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . It is distributed throughout the cells and tissues, with a preference for certain compartments. The distribution pattern can influence the overall activity and function of the compound.

Subcellular Localization

This compound is localized in specific subcellular compartments. It can be directed to particular organelles through targeting signals and post-translational modifications . The subcellular localization of the compound can affect its activity and function, influencing various cellular processes. The compound’s localization in specific compartments can lead to targeted effects on cellular function and metabolism.

Properties

IUPAC Name

3-bromo-5-(4-methylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFXGGWENWFXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686351
Record name 5-Bromo-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-99-8
Record name 5-Bromo-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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